1,3-Benzodithiole, 2-(4-methoxyphenyl)-
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Overview
Description
1,3-Benzodithiole, 2-(4-methoxyphenyl)- is an organic compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzodithiole ring system substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzodithiole with 4-methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodithiole, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodithiole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzodithiole derivatives depending on the reagents used.
Scientific Research Applications
1,3-Benzodithiole, 2-(4-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Benzodithiole, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodithiole, 2-(4-methylphenyl)-
- 1,3-Benzodithiole, 2-(4-chlorophenyl)-
- 1,3-Benzodithiole, 2-(4-nitrophenyl)-
Comparison
1,3-Benzodithiole, 2-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, the methoxy group can enhance its solubility and potentially alter its interaction with biological targets.
Properties
CAS No. |
61666-75-9 |
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Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-benzodithiole |
InChI |
InChI=1S/C14H12OS2/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,14H,1H3 |
InChI Key |
XKSZFMFEVNQTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2SC3=CC=CC=C3S2 |
Origin of Product |
United States |
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